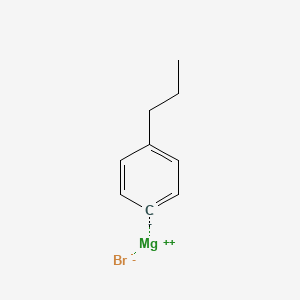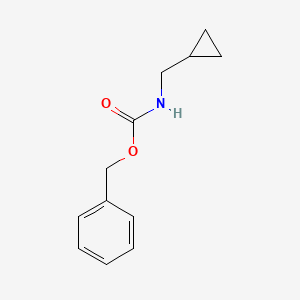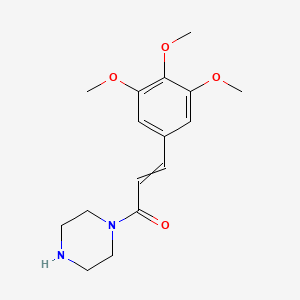![molecular formula C8H7ClN2S B3292731 4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine CAS No. 879873-61-7](/img/structure/B3292731.png)
4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine
Overview
Description
4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine is a chemical compound with the molecular formula C8H7ClN2S . It is a derivative of pyrimidine, a basic aromatic ring that consists of two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of 4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine and its derivatives often involves various methods. For example, one method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular structure of 4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine is characterized by a thieno[2,3-D]pyrimidine core, which is a fused ring system incorporating a thiophene and a pyrimidine ring . The compound also contains a chlorine atom and two methyl groups attached to the pyrimidine ring .Chemical Reactions Analysis
4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine can undergo various chemical reactions. For instance, it can participate in electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, including 4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine, have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
NF-κB and AP-1 Inhibitors
Certain derivatives of 4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine have been identified as inhibitors of NF-κB and AP-1 . These derivatives were found to inhibit both IL-2 and IL-8 levels .
Antioxidant Applications
Pyrimidines are known to display a range of pharmacological effects, including antioxidant properties . This suggests that 4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine could potentially be used in applications that require antioxidant capabilities .
Antibacterial Applications
Pyrimidines, including 4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine, have been found to exhibit antibacterial effects . This suggests potential applications in the development of new antibacterial agents .
Antiviral Applications
Pyrimidines are also known for their antiviral effects . This suggests that 4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine could potentially be used in the development of new antiviral agents .
Antifungal Applications
Pyrimidines have been found to exhibit antifungal effects . This suggests that 4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine could potentially be used in the development of new antifungal agents .
Mechanism of Action
Target of Action
4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine is a derivative of pyrimidines . Pyrimidines are known to display a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
As a pyrimidine derivative, it is likely to interact with its targets (inflammatory mediators) and inhibit their expression and activities . This inhibition can result in the reduction of inflammation.
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine are likely related to inflammation. The compound may inhibit the pathways involving prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . The downstream effects of this inhibition would be a reduction in the inflammatory response.
Pharmacokinetics
It is slightly soluble in water , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of 4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine’s action would likely involve the inhibition of inflammatory mediators, leading to a reduction in inflammation .
Action Environment
It should be stored in a cool, dry place in tightly closed containers, away from oxidizing agents . This suggests that certain environmental conditions, such as temperature and exposure to oxidizing agents, could potentially affect the compound’s stability and efficacy.
Safety and Hazards
While specific safety and hazard information for 4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine is not available in the search results, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
properties
IUPAC Name |
4-chloro-2,6-dimethylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-4-3-6-7(9)10-5(2)11-8(6)12-4/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUOOVOXCKXKHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N=C2Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



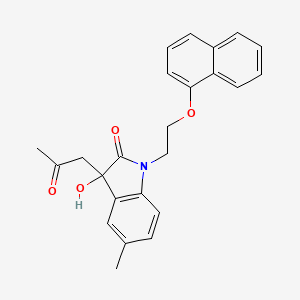




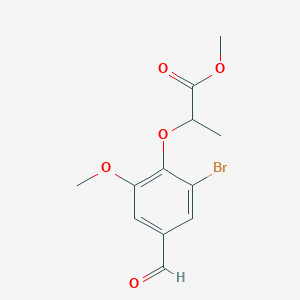
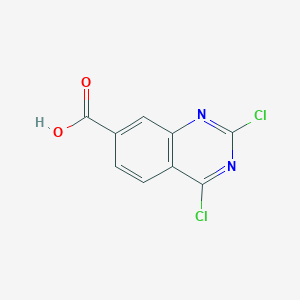
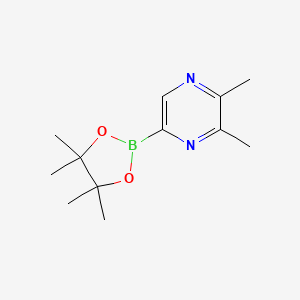
![2-chloro-N-[(isopropylamino)carbonyl]propanamide](/img/structure/B3292705.png)
